

Check Availability & Pricing

# Fv-100 Demonstrates Potential in Early Clinical Trials for Herpes Zoster

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Analysis of Initial Phase 1 and Phase 2 Clinical Trial Results for the Novel Antiviral Agent **Fv-100** in the Treatment of Shingles.

**Fv-100**, an orally bioavailable prodrug of the potent anti-varicella-zoster virus (VZV) compound Cf1743, has shown promising results in initial clinical trials for the treatment of herpes zoster (shingles).[1][2] Early-phase studies have indicated a favorable safety profile and potential efficacy in reducing the debilitating pain associated with the condition, including the prevention of post-herpetic neuralgia (PHN).[1][3] This technical guide provides a comprehensive overview of the initial clinical trial data, experimental protocols, and the mechanism of action of **Fv-100** for researchers, scientists, and drug development professionals.

#### **Mechanism of Action**

**Fv-100** is a bicyclic nucleoside analogue that exerts its antiviral activity through a targeted mechanism dependent on the VZV-encoded thymidine kinase (TK).[1][2] Upon administration, **Fv-100** is converted to its active form, Cf1743. The VZV TK specifically phosphorylates Cf1743, initiating a cascade of further phosphorylations by cellular kinases to form the active triphosphate metabolite. This active metabolite then inhibits the viral DNA polymerase, effectively terminating viral DNA synthesis and replication.[2] The high selectivity for the viral TK over cellular TKs contributes to the compound's favorable safety profile.[2]





Click to download full resolution via product page

**Fv-100** Mechanism of Action

#### **Phase 1 Clinical Trial Results**

Three randomized, double-blind, placebo-controlled Phase 1 studies were conducted to evaluate the safety, tolerability, and pharmacokinetics of **Fv-100** in healthy adult volunteers.[1] These studies included single ascending dose (SAD) and multiple ascending dose (MAD) cohorts, as well as an evaluation in elderly subjects.[1]

#### **Pharmacokinetic Profile**

**Fv-100** was rapidly and extensively converted to its active moiety, Cf1743.[1] Plasma concentrations of Cf1743 remained above the 50% viral activity reduction threshold for a full 24-hour dosing period, supporting the potential for once-daily dosing.[1] The pharmacokinetic parameters were found to be comparable between younger and elderly subjects, suggesting that dose adjustments for age may not be necessary.[1] A high-fat meal was observed to reduce the exposure to Cf1743.[1]

Table 1: Phase 1 Study Designs[1]



| Study Type                    | Population                      | Doses                                                        | Duration                  |
|-------------------------------|---------------------------------|--------------------------------------------------------------|---------------------------|
| Single Ascending Dose (SAD)   | Healthy Adults (18-55 years)    | 100 mg, 200 mg, 400<br>mg, 800 mg                            | Single Dose               |
| Multiple Ascending Dose (MAD) | Healthy Adults (18-55<br>years) | 100 mg QD, 200 mg<br>QD, 400 mg QD, 400<br>mg BID, 800 mg QD | 7 Days                    |
| Elderly Cohort                | Healthy Adults (≥65 years)      | 400 mg                                                       | Single Dose & 7 Days (QD) |

#### **Safety and Tolerability**

**Fv-100** was well-tolerated across all dose levels in both single and multiple-dose studies.[1] No untoward signals or trends in adverse events were evident when compared to placebo.[3] A drug-drug interaction study with ritonavir, a known inhibitor of CYP3A and P-glycoprotein, showed no clinically significant interactions, indicating a low potential for such interactions with co-administered medications.[4]

## Phase 2 Clinical Trial Results (NCT00900783)

A prospective, parallel-group, randomized, double-blind, multicenter Phase 2 study was conducted to compare the efficacy and safety of **Fv-100** with the standard-of-care antiviral, valacyclovir, in patients with acute herpes zoster.[3]

#### **Experimental Protocol**

Study Design: Patients (≥50 years of age) diagnosed with herpes zoster within 72 hours of rash onset were randomized in a 1:1:1 ratio to one of three treatment arms for a 7-day course:[3]

- **Fv-100** 200 mg once daily (QD) (n=117)
- **Fv-100** 400 mg once daily (QD) (n=116)
- Valacyclovir 1000 mg three times daily (TID) (n=117)

Primary Endpoints: The primary efficacy endpoints were the Burden of Illness (BOI) score, derived from the Zoster Brief Pain Inventory (ZBPI), and the incidence of post-herpetic



neuralgia (PHN) at 90 days post-rash onset.[3]

Key Inclusion Criteria:[5][6]

- Male or female, ≥50 years of age.
- Clinical diagnosis of herpes zoster with a unilateral dermatomal rash.
- Presence of zoster-related pain (ZBPI worst pain score > 0).
- Ability to enroll within 72 hours of rash appearance.

Key Exclusion Criteria:[5][6]

- · Pregnancy or lactation.
- Multidermatomal or disseminated herpes zoster.
- Herpes zoster ophthalmicus.
- Impaired renal function.
- Routine use of narcotic analgesics for chronic pain.
- Immunosuppression.





Click to download full resolution via product page

Phase 2 Clinical Trial Workflow (NCT00900783)

### **Efficacy Results**

**Fv-100** demonstrated a potential for reducing the incidence of PHN compared to valacyclovir. The 400 mg dose of **Fv-100** showed the lowest incidence of PHN at day 90. The Burden of



Illness scores for pain through 30 days were comparable across all treatment groups.[3]

Table 2: Phase 2 Efficacy Outcomes[3]

| Outcome Measure                                       | Fv-100 200 mg | Fv-100 400 mg | Valacyclovir 3000<br>mg |
|-------------------------------------------------------|---------------|---------------|-------------------------|
| Incidence of PHN at<br>Day 90                         | 17.8%         | 12.4%         | 20.2%                   |
| Burden of Illness<br>(BOI) Score (through<br>30 days) | 114.5         | 110.3         | 118.0                   |

## **Safety Results**

The adverse event and serious adverse event profiles of both **Fv-100** dose groups were similar to that of the valacyclovir group. No unexpected safety signals or trends were identified.[3]

#### Conclusion

The initial clinical trial results for **Fv-100** in the treatment of herpes zoster are encouraging. The Phase 1 studies established a favorable pharmacokinetic and safety profile, supporting a oncedaily dosing regimen. The Phase 2 study suggests that **Fv-100**, particularly at the 400 mg dose, may be effective in reducing the incidence of post-herpetic neuralgia compared to the current standard of care, valacyclovir, while maintaining a comparable safety profile. These findings warrant further investigation in larger, pivotal Phase 3 trials to definitively establish the clinical benefit of **Fv-100** in this patient population.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. Pharmacokinetics and Safety of FV-100, a Novel Oral Anti-Herpes Zoster Nucleoside Analogue, Administered in Single and Multiple Doses to Healthy Young Adult and Elderly Adult Volunteers PMC [pmc.ncbi.nlm.nih.gov]
- 2. FV-100 for the Treatment of Varicella-Virus (VZV) Infections: Quo Vadis? PMC [pmc.ncbi.nlm.nih.gov]
- 3. FV-100 versus valacyclovir for the prevention of post-herpetic neuralgia and the treatment of acute herpes zoster-associated pain: A randomized-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ContraVir Pharmaceuticals Reports Positive Results Confirming the Safety of its Shingles Candidate FV-100 in a Drug-Drug Interaction Study [prnewswire.com]
- 5. A Study of FV-100 Versus Valacyclovir in Patients With Herpes Zoster [ctv.veeva.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Fv-100 Demonstrates Potential in Early Clinical Trials for Herpes Zoster]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10832357#initial-clinical-trial-results-for-fv-100-in-herpes-zoster]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com